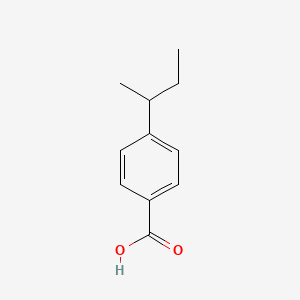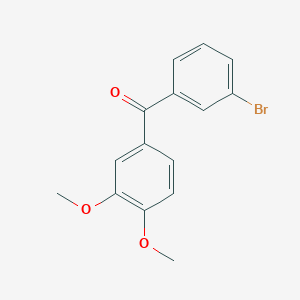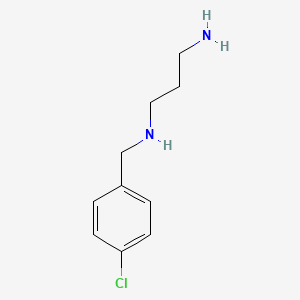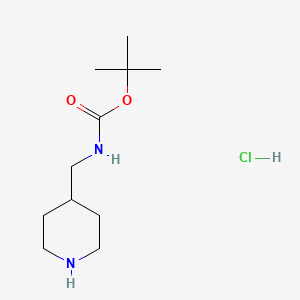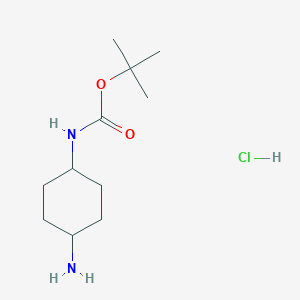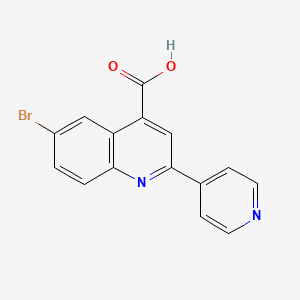
6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a pyridine ring fused to a benzene ring. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and applications in various chemical syntheses and possibly in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, the use of N-Bromosaccharin in the presence of pyridinium poly(hydrogen fluoride) allows for the monobromination of ethyl esters of substituted quinoline carboxylic acids, with the bromination occurring at specific positions depending on the substituents present . Additionally, cross-coupling reactions involving substituted bromoquinolines and (2-aminophenyl)boric acids can lead to the formation of substituted quinolines, which can further cyclize to form various carbazole structures . These methods highlight the versatility of bromoquinoline compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated, revealing details about its molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromoquinoline compounds can participate in various chemical reactions. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent APBQ, allows for characteristic reactions with carboxylic acids, which can be useful in analytical techniques like HPLC-MS for the detection of biological carboxylic acids . Furthermore, bromination of certain quinoline derivatives can lead to halocyclization or unexpected bromination in different fragments of the molecule, depending on the substituents present 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect the solubility, fluorescence, and reactivity of these compounds. For example, the brominated hydroxyquinoline BHQ is noted for its greater single-photon quantum efficiency compared to other photolabile protecting groups and its suitability for multiphoton-induced photolysis in vivo due to its increased solubility and low fluorescence . These properties make bromoquinoline derivatives valuable in various applications, including as caging groups for biological messengers.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid can be monobrominated using N-Bromosaccharin and pyridinium poly(hydrogen fluoride), useful in synthesizing various quinoline derivatives (Moẑek & Sket, 1994).
Pharmaceutical Application
- The compound is involved in the large-scale manufacturing process of the anticancer agent thymitaq, demonstrating its significance in pharmaceutical synthesis (Malmgren et al., 2008).
Polymer-supported Reactions
- It has been used in the synthesis of polymer-supported pyridine-bis(oxazoline), which shows potential in catalysis and material science (Lundgren et al., 2003).
Photolabile Protecting Group
- Derivatives of this compound have been explored as a photolabile protecting group for carboxylic acids, highlighting its use in photochemistry and potentially in biological applications (Fedoryak & Dore, 2002).
Synthesis of Complex Molecules
- The compound plays a role in the synthesis of complex molecules, such as new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, indicating its versatility in organic synthesis and potential pharmaceutical applications (Singh et al., 2010).
Catalytic Applications
- It's used in the synthesis of cyclopalladated and cyclometalated complexes, demonstrating its importance in catalysis and material science (Xu et al., 2014).
Eigenschaften
IUPAC Name |
6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWWAOGYQHXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373758 |
Source


|
| Record name | 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
1016798-13-2 |
Source


|
| Record name | 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1016798-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

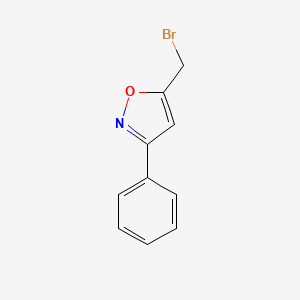


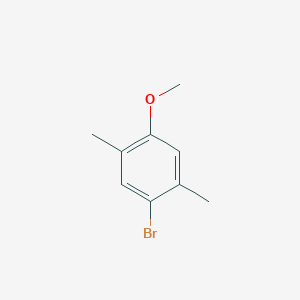
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)
